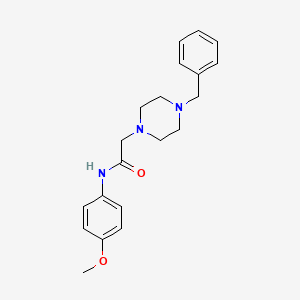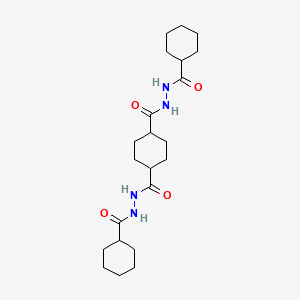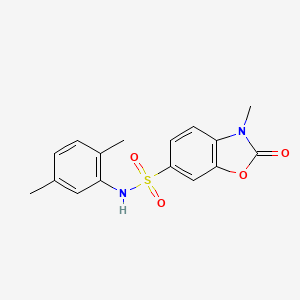![molecular formula C17H28N2O2 B4217741 3,3-dimethyl-2-methylidene-N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4217741.png)
3,3-dimethyl-2-methylidene-N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
3,3-Dimethyl-2-methylene-N-[2-(4-morpholinyl)ethyl]bicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds, which are characterized by two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-methylidene-N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide involves several steps. The starting materials typically include bicyclo[2.2.1]heptane derivatives and morpholine. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-methylene-N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-2-methylene-N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-methylidene-N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
MAM-2201: A synthetic cannabinoid with a similar morpholine group but different core structure.
Uniqueness
3,3-Dimethyl-2-methylene-N-[2-(4-morpholinyl)ethyl]bicyclo[221]heptane-1-carboxamide is unique due to its specific combination of functional groups and bicyclic structure
Properties
IUPAC Name |
3,3-dimethyl-2-methylidene-N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13-16(2,3)14-4-5-17(13,12-14)15(20)18-6-7-19-8-10-21-11-9-19/h14H,1,4-12H2,2-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKDWOVXBAZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4217669.png)
![2,4-dimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4217680.png)
![1-(Benzenesulfonyl)-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4217683.png)

![N-(4-chlorophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B4217692.png)

![N-[4-(cyclopentyloxy)-3-ethoxybenzyl]-2-phenylethanamine](/img/structure/B4217698.png)
![2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine](/img/structure/B4217706.png)
![1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4217716.png)
![N,N'-[1,4-cyclohexanediylbis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene)]dipropanamide](/img/structure/B4217718.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4217728.png)
![3-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4217733.png)
![1-(2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4217748.png)

